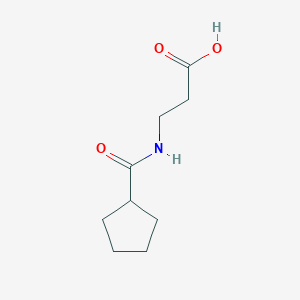
3-(Cyclopentanecarboxamido)propanoic acid
カタログ番号 B2930417
CAS番号:
923225-18-7
分子量: 185.223
InChIキー: CQVCSQWKPXBBHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-(Cyclopentanecarboxamido)propanoic acid” would likely involve a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end) and a cyclopentanecarboxamido group (a five-membered cyclopentane ring with a carboxamide group attached) .Chemical Reactions Analysis
Carboxylic acids, such as propanoic acid, can undergo a variety of reactions, including esterification and reactions with amines to form amides . The specific reactions that “3-(Cyclopentanecarboxamido)propanoic acid” could undergo would depend on its specific structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Cyclopentanecarboxamido)propanoic acid” would depend on its specific structure. Carboxylic acids generally have high boiling points and are quite soluble in water .科学的研究の応用
Anti-Microbial and Anti-Inflammatory Agent
- Scientific Field: Biotechnology and Food Science
- Application Summary: Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent . They are used to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .
- Methods of Application: Propionic acid can pass through a cell membrane into the cytoplasm. Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
- Results or Outcomes: The activity of propionic acid against the pathogens can be increased by it being used in combination with other organic acids such as acetic, lactic, malic, and citric acids .
Production of Biodegradable Plastic
- Scientific Field: Biochemical Engineering
- Application Summary: 3-Hydroxypropionic acid (3-HP) is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
- Methods of Application: The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties . This involves the use of metabolically engineered microorganisms and renewable substrates .
- Results or Outcomes: Due to its biodegradability and biocompatibility, P-3HP is one of the widely studied substitutes for petrochemical plastics, with great application value and development prospects .
Treatment for Autism Spectrum Disorder (ASD)
- Scientific Field: Neurobiology and Microbiology
- Application Summary: The gut metabolite indole-3-propionic acid (IPA), a derivative of propionic acid, has been found to have therapeutic potential in addressing behavioral and neural deficits associated with 16p11.2 microdeletion syndrome, a prevalent genetic factor associated with autism spectrum disorder (ASD) .
- Methods of Application: Oral administration of IPA was found to effectively mitigate the histological and electrophysiological alterations, thereby ameliorating the social and cognitive deficits of the mice .
- Results or Outcomes: The study revealed that 16p11.2 microdeletion leads to a decline in gut metabolite IPA levels; however, IPA supplementation notably reverses the behavioral and neural phenotypes of 16p11.2 microdeletion mice .
Food Preservative and Mold Inhibitor
- Scientific Field: Food Science and Agriculture
- Application Summary: Propionic acid is commonly used as a food preservative, found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life . It is also used as a mold inhibitor in animal feeds .
- Methods of Application: Propionic acid is added to food products and animal feeds to inhibit the growth of molds and bacteria .
- Results or Outcomes: The use of propionic acid in food preservation and agriculture has proven effective in extending the shelf life of food products and preventing mold growth in animal feeds .
Production of Several Drugs and Medications
- Scientific Field: Pharmaceutical Industry
- Application Summary: Propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application: Propanoic acid is used in the synthesis of various pharmaceutical compounds. It can be incorporated into the molecular structure of the drug or used as a starting material in the synthesis process .
- Results or Outcomes: The use of propanoic acid in the pharmaceutical industry has led to the development of various effective medications and treatments .
Gut-Brain Axis and Autism Spectrum Disorder (ASD)
- Scientific Field: Neurobiology and Microbiology
- Application Summary: The gut metabolite indole-3-propionic acid (IPA), a derivative of propionic acid, has been found to have therapeutic potential in addressing behavioral and neural deficits associated with autism spectrum disorder (ASD) .
- Methods of Application: Oral administration of IPA was found to effectively mitigate the histological and electrophysiological alterations, thereby ameliorating the social and cognitive deficits of the mice .
- Results or Outcomes: The study revealed that 16p11.2 microdeletion leads to a decline in gut metabolite IPA levels; however, IPA supplementation notably reverses the behavioral and neural phenotypes of 16p11.2 microdeletion mice .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(cyclopentanecarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-6-10-9(13)7-3-1-2-4-7/h7H,1-6H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCSQWKPXBBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylcarbonyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

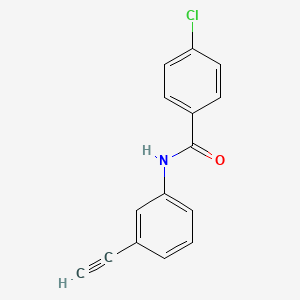
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)
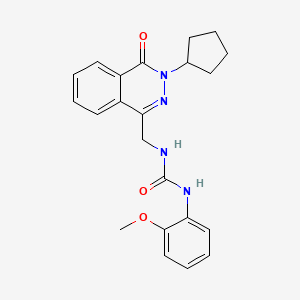
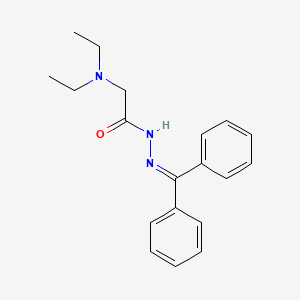
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)
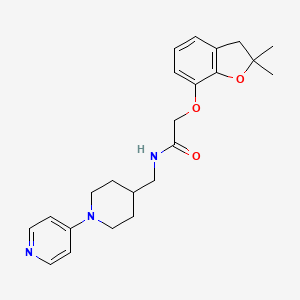
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)
![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)